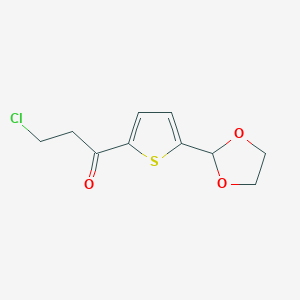
3-Chloro-1-(3-fluorophenyl)-1-oxopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(3-fluorophenyl)-1-oxopropane is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Health Implications
The scientific community has shown interest in compounds structurally similar to 3-Chloro-1-(3-fluorophenyl)-1-oxopropane due to their environmental and health implications. For instance, the Pine River Statement discusses the human health consequences of DDT use, highlighting concerns about its toxic effects and environmental persistence. Despite the restrictions on DDT use, there's evidence suggesting that exposure to DDT and its breakdown product DDE may be associated with adverse health outcomes such as breast cancer, diabetes, and impaired neurodevelopment in children (Eskenazi et al., 2009).
Refining and Mitigation Strategies
The refinement of certain compounds can lead to the formation of potentially harmful by-products. For example, the refining of vegetable oils can result in the formation of 2- and 3-monochloropropane-1,2-diol esters and glycidyl esters, which are of concern due to their potential health effects. Mitigation strategies during oil refining are crucial to reduce the formation of these contaminants (Oey et al., 2019).
Catalytic Synthesis and Material Science Applications
The compound 1,3-Oxazole, which shares structural similarity with this compound, has been the subject of research due to its versatility in applications across medicinal, pharmaceutical, agrochemical, and material sciences. Recent research has focused on developing new methodologies for the synthesis of novel substituted 1,3-oxazole derivatives, highlighting the broad utility and versatility of this class of compounds (Shinde et al., 2022).
Wirkmechanismus
Target of Action
It is known that similar compounds have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly leading to inhibition or modulation of their activity .
Biochemical Pathways
It is plausible that it may influence pathways related to its targets, such as those involving carbonic anhydrase isoenzymes .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point suggest that it may have certain pharmacokinetic characteristics that impact its bioavailability.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to changes in the activity of its target enzymes, potentially influencing cellular processes .
Eigenschaften
IUPAC Name |
3-chloro-1-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMLWYGQLWEMCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642209 |
Source


|
| Record name | 3-Chloro-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83406-26-2 |
Source


|
| Record name | 3-Chloro-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














